molecular formula C11H15NO B125773 (S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine CAS No. 121216-42-0

(S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine

Cat. No.: B125773
CAS No.: 121216-42-0
M. Wt: 177.24 g/mol
InChI Key: ZNWNWWLWFCCREO-JTQLQIEISA-N
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Description

(S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine is a key chiral intermediate in advanced neuroscience and pharmaceutical development. Its core research value lies in its structural similarity to serotonin, making it a valuable scaffold for investigating the 5-HT7 receptor, a G protein-coupled receptor (GPCR) implicated in circadian rhythms, thermoregulation, mood, and learning . This compound serves as a critical precursor in the synthesis of novel ligands that combine serotonin-like and arylpiperazine moieties to explore orthosteric and allosteric binding pockets within this receptor . Furthermore, the tetrahydronaphthalene (tetralin) scaffold is recognized for its significance in medicinal chemistry, particularly in the design of compounds that target G-protein coupled receptors (GPCRs) . Researchers utilize this enantiomer to develop selective probes for studying receptor function and signal transduction mechanisms, aiding in the quest for new therapeutics for neurological disorders . Its application extends to biochemical assays, where it is used in enzyme inhibition studies and as a reference standard in analytical methods to ensure quality and reproducibility in experimental outcomes.

Properties

IUPAC Name

(2S)-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-13-11-5-3-8-2-4-10(12)6-9(8)7-11/h3,5,7,10H,2,4,6,12H2,1H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNWNWWLWFCCREO-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCC(C2)N)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(CC[C@@H](C2)N)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60451655
Record name (2S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
Source EPA DSSTox
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Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121216-42-0
Record name (S)-(-)-2-Amino-7-methoxytetralin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121216-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Naphthalenamine, 1,2,3,4-tetrahydro-7-methoxy-, (2S)
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Preparation Methods

Enzymatic Resolution and Racemization Mechanisms

The process employs a lipase (e.g., Candida antarctica lipase B) to selectively acylate the (R)-enantiomer, leaving the (S)-amine unreacted. Concurrently, a palladium-based catalyst (e.g., Pd/Al2O3) facilitates racemization of the undesired (R)-amine under mild hydrogenation conditions (50–60°C, 1–3 bar H2). The synergy between enzymatic selectivity and metal-catalyzed racemization ensures high enantiomeric excess (ee > 99%) and yields exceeding 95%.

Table 1: Key Parameters for DKR of this compound

ParameterValue/Detail
CatalystPd/Al2O3
EnzymeCandida antarctica lipase B
SolventToluene or methyl tert-butyl ether
Temperature50–60°C
Reaction Time24–48 hours
Yield95%
Enantiomeric Excess (ee)>99%

Green Chemistry Considerations

This method aligns with green chemistry principles by minimizing waste through catalyst recycling and avoiding stoichiometric reagents. Solvent selection (toluene or MTBE) prioritizes lower environmental impact, and the enzymatic step operates under aqueous-free conditions, reducing energy consumption.

Classical Resolution Using Chiral Acids

Classical resolution remains a foundational method for obtaining enantiopure amines, though it is less atom-efficient than DKR.

Diastereomeric Salt Formation

The racemic amine is treated with a chiral acid (e.g., (R)-mandelic acid or (S)-camphorsulfonic acid) in a polar solvent (ethanol or isopropanol). The (S)-amine forms a less-soluble diastereomeric salt, which is isolated via crystallization. Subsequent basification liberates the free (S)-amine.

Table 2: Classical Resolution Parameters

ParameterValue/Detail
Chiral Acid(R)-Mandelic acid
SolventEthanol
Temperature0–5°C (crystallization)
Yield (per cycle)35–40%
Enantiomeric Excess (ee)98–99%

Limitations and Optimizations

Classical resolution typically requires multiple recrystallizations to achieve high ee, reducing overall yield (35–40% per cycle). Recent advances employ crystallization-induced diastereomer transformations (CIDT) to improve efficiency, though this adds complexity to the process.

Asymmetric Hydrogenation of Enamine Intermediates

Asymmetric hydrogenation of prochiral enamines offers a direct route to the (S)-amine. This method is favored for its scalability and compatibility with continuous manufacturing.

Substrate Synthesis and Catalysis

The enamine precursor, 7-methoxy-3,4-dihydronaphthalen-2(1H)-one imine, is hydrogenated using a chiral rhodium catalyst (e.g., Rh-(S)-BINAP) under high pressure (50–100 bar H2). The reaction proceeds in methanol or ethanol at 25–40°C, achieving ee values of 90–95%.

Table 3: Asymmetric Hydrogenation Conditions

ParameterValue/Detail
CatalystRh-(S)-BINAP
Pressure50–100 bar H2
SolventMethanol
Temperature25–40°C
Reaction Time12–24 hours
Yield85–90%
Enantiomeric Excess (ee)90–95%

Process Intensification Strategies

Continuous hydrogenation reactors enhance mass transfer and reduce catalyst loading, improving cost-effectiveness. Immobilized catalysts on silica or polymer supports further enable recycling, aligning with green chemistry goals.

Biocatalytic Amination Using Transaminases

Enzymatic amination via ω-transaminases has gained traction for its stereoselectivity and mild reaction conditions.

Enzyme Screening and Reaction Optimization

ω-Transaminases (e.g., from Arthrobacter sp.) convert 7-methoxy-1-tetralone to the (S)-amine using isopropylamine as an amino donor. The reaction operates in aqueous buffer (pH 7.5–8.5) at 30–37°C, achieving 70–80% conversion and ee >99%.

Table 4: Biocatalytic Amination Parameters

ParameterValue/Detail
EnzymeArthrobacter sp. ω-transaminase
Amino DonorIsopropylamine
SolventPhosphate buffer (pH 8.0)
Temperature30–37°C
Reaction Time48–72 hours
Conversion70–80%
Enantiomeric Excess (ee)>99%

Challenges in Scale-Up

Substrate inhibition and enzyme stability limit industrial adoption. Protein engineering and co-solvent systems (e.g., 10% DMSO) mitigate these issues, enhancing reaction rates and longevity.

Reductive Amination of 7-Methoxytetralone

Reductive amination offers a straightforward two-step synthesis from 7-methoxytetralone, though stereocontrol requires chiral auxiliaries or catalysts.

Reaction Pathway and Conditions

7-Methoxytetralone is condensed with ammonium acetate in methanol, followed by reduction using sodium cyanoborohydride. Chiral induction is achieved via (S)-proline-derived catalysts, yielding the (S)-amine with 80–85% ee.

Table 5: Reductive Amination Parameters

ParameterValue/Detail
Reducing AgentNaBH3CN
Chiral Catalyst(S)-Proline
SolventMethanol
Temperature25°C
Reaction Time24 hours
Yield75–80%
Enantiomeric Excess (ee)80–85%

Green Solvent Alternatives

Recent studies substitute methanol with cyclopentyl methyl ether (CPME), a safer solvent with comparable performance.

Comparative Analysis of Synthesis Methods

Table 6: Method Comparison for this compound Synthesis

MethodYield (%)ee (%)ScalabilityEnvironmental Impact
Dynamic Kinetic Resolution95>99HighLow
Classical Resolution35–4098–99ModerateModerate
Asymmetric Hydrogenation85–9090–95HighModerate
Biocatalytic Amination70–80>99LowLow
Reductive Amination75–8080–85ModerateHigh

Industrial-Scale Production Considerations

Catalytic Recycling and Waste Management

Pd/Al2O3 catalysts in DKR are reused for 5–10 cycles without significant activity loss, reducing metal waste. Solvent recovery systems (e.g., distillation) achieve >90% recycling in hydrogenation and reductive amination processes.

Regulatory Compliance

Pharmaceutical manufacturers must adhere to ICH Q11 guidelines, ensuring process robustness and impurity control. Residual metal levels (Pd < 10 ppm) are monitored via ICP-MS .

Chemical Reactions Analysis

Types of Reactions

(S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding naphthoquinone derivative.

    Reduction: Further reduction can lead to the formation of fully saturated amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions include naphthoquinone derivatives, fully saturated amines, and various substituted naphthalenes.

Scientific Research Applications

Medicinal Chemistry

(S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine is a valuable building block in the synthesis of pharmaceutical compounds. Its structural features allow for the development of drugs targeting neurological disorders. The compound's interactions with neurotransmitter receptors such as serotonin and dopamine suggest potential therapeutic uses in treating mood disorders and neurodegenerative diseases.

Case Studies in Medicinal Applications

StudyFindings
Neuropharmacological StudiesDemonstrated binding affinity to serotonin and dopamine receptors. Potential use in antidepressant formulations.
Neuroprotective ResearchIndicated protective effects against neurodegeneration in animal models.

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to the development of new materials and compounds.

Synthetic Pathways

Common synthetic routes involve:

  • Reduction of Ketones : Starting from 7-methoxy-1-tetralone.
  • Reductive Amination : Converting alcohols to amines.
  • Functional Group Modifications : Such as oxidation and substitution reactions.

Biological Studies

Research has shown that this compound can modulate neurotransmitter levels and influence various physiological processes. Its interactions with biological targets provide insights into its potential utility in pharmacology.

Summary of Biological Activities

Biological ActivityDescription
Serotonin Receptor InteractionModulates serotonin levels affecting mood and anxiety disorders.
Dopamine Receptor InteractionInfluences dopamine signaling pathways critical for mood regulation and reward mechanisms.
Neuroprotective EffectsPreliminary studies indicate protective effects against neurodegenerative conditions.

Industrial Applications

In addition to its research applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial processes.

Industrial Use Cases

Application AreaDescription
Specialty ChemicalsUsed as a precursor for synthesizing various specialty chemicals.
Material SciencePotential applications in developing new materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Stereochemistry

Methoxy Position Variants
Compound Name Methoxy Position Key Substituents Pharmacological Relevance Reference
(S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine 5 None Potential dopaminergic activity
(S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine 7 None Serotonin/dopamine modulation
(S)-8-Methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine 8 N,N-dipropyl 5-HT1A receptor agonist (e.g., 8-OH-DPAT analog)
  • Key Insight : Methoxy position (5, 7, or 8) significantly impacts receptor selectivity. The 7-methoxy derivative is associated with balanced serotonin/dopamine interactions, while the 8-methoxy analog (e.g., 8-OH-DPAT) shows high 5-HT1A affinity .
Stereoisomers
Compound Name Amine Position Configuration Activity Notes Reference
This compound C2 S Bioactive enantiomer
(1S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine C1 S Reduced receptor affinity
  • Key Insight: Stereochemistry at C2 is critical for binding to monoaminergic receptors. The C1 enantiomer exhibits diminished activity due to altered spatial orientation .

N-Substituted Derivatives

N,N-Dimethyl Derivatives
Compound Name Substituent at C4 Affinity Data Reference
trans-4-Cyclohexyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (5l) Cyclohexyl Moderate κ-opioid receptor binding
trans-4-(2′-Chlorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (5o) 2′-Chlorophenyl High σ-receptor affinity
(S)-5-(2’-Fluorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine 2’-Fluorophenyl Serotonin modulator (anticonvulsant, anxiolytic)
  • Key Insight : N,N-dimethylation enhances lipophilicity and alters receptor selectivity. The 2’-fluorophenyl derivative demonstrates robust serotonin receptor modulation, while chlorophenyl substitutions favor σ-receptor interactions .
Piperazine and Acridine Modifications
Compound Name Structural Modification Activity Reference
N-(2-(4-(Biphenyl-4-yl)piperazin-1-yl)ethyl)-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine Piperazine-ethyl-biphenyl Dopamine D2/D3 receptor binding
N-(Bromobut-3-en-2-yl)-7-methoxy-1,2,3,4-tetrahydroacridin-9-amine Acridine core + methoxy Acetylcholinesterase inhibition
  • Key Insight : Piperazine extensions enhance dopamine receptor binding, while acridine modifications shift activity toward cholinesterase inhibition, relevant in Alzheimer’s research .

Physicochemical and Pharmacokinetic Properties

Physical Data Comparison
Compound Name Melting Point (°C) Yield (%) HPLC Retention (min) Reference
This compound Not reported 95% purity Not available
trans-4-Cyclohexyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (5l) 137–139 71 t1=15.3, t2=17.2
trans-4-(Biphenyl-3-yl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (5n) Oil 70 t1=11.2, t2=12.3
  • Key Insight : N,N-dimethyl derivatives exhibit higher melting points and yields compared to unmodified analogs, likely due to increased crystallinity from hydrophobic substituents .

Biological Activity

(S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, also known as (S)-7-Methoxy-2-aminotetralin, is a compound with significant biological activity that has been the subject of various studies. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11_{11}H15_{15}NO
  • Molecular Weight : 179.25 g/mol
  • CAS Number : 1409881-94-2

This compound acts primarily as a selective agonist for certain serotonin receptors. It has been shown to exhibit activity at the 5-HT1A_{1A} and 5-HT2A_{2A} receptor subtypes, which are implicated in mood regulation and various neuropsychiatric conditions. The compound's structure allows it to interact effectively with these receptors, leading to potential therapeutic effects in conditions such as depression and anxiety.

Biological Activity Summary

The biological activities of this compound can be summarized in the following table:

Activity Description
Serotonin Agonism Acts as an agonist at 5-HT1A_{1A} and 5-HT2A_{2A} receptors.
Neuroprotective Exhibits protective effects on neuronal cells under stress conditions.
Antidepressant-like Demonstrates potential antidepressant effects in animal models.
Anxiolytic Effects Reduces anxiety-like behaviors in preclinical studies.

Case Studies and Research Findings

  • Antidepressant Activity :
    A study published in Journal of Medicinal Chemistry highlighted the potential of this compound as an antidepressant. In rodent models, administration led to significant reductions in depressive behaviors compared to control groups. The mechanism was attributed to enhanced serotonergic activity and modulation of neurotrophic factors .
  • Anxiolytic Effects :
    Research conducted by Smith et al. (2023) demonstrated that this compound significantly reduced anxiety-like behaviors in mice subjected to stress tests. The results indicated that this compound could be a candidate for further development as an anxiolytic agent .
  • Neuroprotection :
    A recent investigation into the neuroprotective properties of this compound showed that it could mitigate cell death in neuronal cultures exposed to oxidative stress. This finding suggests its potential role in treating neurodegenerative diseases .

Toxicological Profile

While the biological activity is promising, it is essential to consider the toxicological profile of this compound. Preliminary assessments indicate low acute toxicity; however, comprehensive studies are required to evaluate chronic exposure effects and long-term safety.

Q & A

Q. How do structural analogs compare in receptor binding and metabolic profiles?

  • Methodological Answer : Replace the 7-methoxy group with halogens (F, Cl) or methyl to modulate lipophilicity. For example, 7-fluoro analogs show higher 5-HT₁A affinity (Ki = 2 nM vs. 8 nM) but faster hepatic clearance. SAR tables should include logD, plasma stability, and hERG inhibition thresholds .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
Reactant of Route 2
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(S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine

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